molecular formula C15H22ClNO B14233942 2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride CAS No. 400058-18-6

2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride

Cat. No.: B14233942
CAS No.: 400058-18-6
M. Wt: 267.79 g/mol
InChI Key: MNNZAGPDRVHELZ-UHFFFAOYSA-N
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Description

2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride is a chemical compound with a complex structure that includes a cyclohexanone core substituted with a phenylethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride typically involves multiple steps. One common method starts with cyclohexanone, which undergoes a series of reactions including alkylation, amination, and hydrochloride formation. The specific conditions for these reactions can vary, but they often involve the use of reagents such as Grignard reagents, amines, and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve scalable and cost-effective methods. These methods often utilize readily available starting materials and reagents, and the reactions are optimized for high yield and purity. The process may include steps such as aldol condensation, protection of functional groups, and catalytic hydrogenation .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride involves its interaction with various molecular targets. It may act on receptors such as NMDA receptors, opioid receptors, and monoaminergic receptors. These interactions can modulate neurotransmitter release and neuronal activity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethylamino group differentiates it from other cyclohexanone derivatives, potentially leading to unique interactions with biological targets .

Properties

CAS No.

400058-18-6

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

2-[(2-phenylethylamino)methyl]cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C15H21NO.ClH/c17-15-9-5-4-8-14(15)12-16-11-10-13-6-2-1-3-7-13;/h1-3,6-7,14,16H,4-5,8-12H2;1H

InChI Key

MNNZAGPDRVHELZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CNCCC2=CC=CC=C2.Cl

Origin of Product

United States

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